3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a compound that belongs to the class of oxindole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an oxindole core, which is a common scaffold in medicinal chemistry, and a benzenesulfonamide group, which is known for its role in various pharmacological activities.
Mechanism of Action
Target of Action
The compound 3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide, also known as 3-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways
Pharmacokinetics
The optimization and hybridization strategies used in the design of new compounds can help overcome many side effects and pharmacokinetics problems associated with the use of classical ones . This suggests that this compound may have favorable ADME properties that enhance its bioavailability.
Result of Action
One study found that a compound from a series of designed 2-oxindole conjugates showed promising antiproliferative effects against most of the 60 cell lines tested
Action Environment
The design of new compounds often takes into account the influence of environmental factors to enhance their effectiveness . This suggests that environmental factors may play a role in the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 3-methylindole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then cyclized to form the oxindole core. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and protein interactions.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-methylindole: A precursor in the synthesis of 3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide.
N-(2-oxoindolin-5-yl)benzenesulfonamide: Lacks the methyl group at the 3-position.
3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonyl chloride: A related compound with a sulfonyl chloride group instead of a sulfonamide.
Uniqueness
This compound is unique due to its specific combination of the oxindole core and the benzenesulfonamide group. This combination imparts distinct biological activities and makes it a valuable compound for therapeutic research.
Properties
IUPAC Name |
3-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10-3-2-4-13(7-10)21(19,20)17-12-5-6-14-11(8-12)9-15(18)16-14/h2-8,17H,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSANFWIDDMBVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.